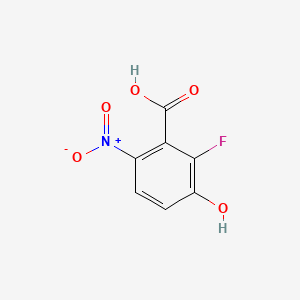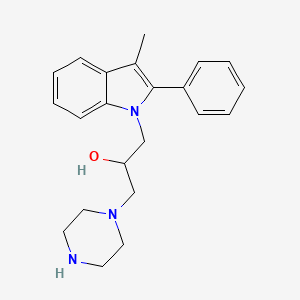
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone is an organic compound that features a bromine and chlorine substituted phenyl ring attached to a cyclohexyl group via a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)(cyclohexyl)methanone typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with cyclohexylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products
Substitution: Substituted phenyl derivatives with various functional groups.
Reduction: Cyclohexyl(4-bromo-2-chlorophenyl)methanol.
Oxidation: Cyclohexyl(4-bromo-2-chlorophenyl)carboxylic acid.
科学研究应用
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Bromo-2-chlorophenyl)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (4-Bromo-2-chlorophenyl)(morpholino)methanone
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness
(4-Bromo-2-chlorophenyl)(cyclohexyl)methanone is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, combined with a cyclohexyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research applications.
属性
分子式 |
C13H14BrClO |
|---|---|
分子量 |
301.60 g/mol |
IUPAC 名称 |
(4-bromo-2-chlorophenyl)-cyclohexylmethanone |
InChI |
InChI=1S/C13H14BrClO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 |
InChI 键 |
KXWNEQPDXRXVLZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


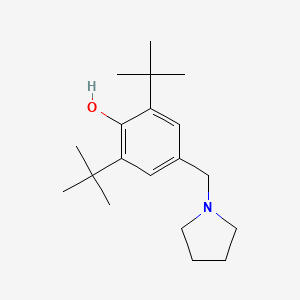

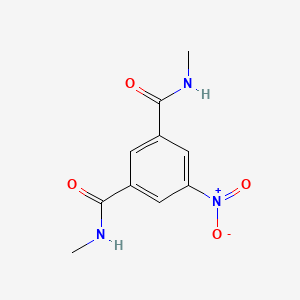


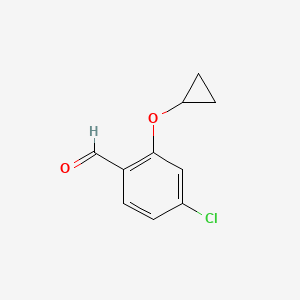
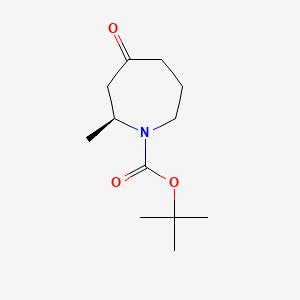
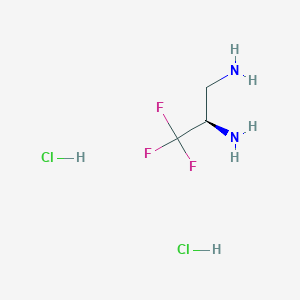



![4,7-Dimethyl-3-[3-(dimethylamino)propylamino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13918494.png)
